molecular formula C15H18N4S B2451756 N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393832-42-3

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2451756
CAS No.: 393832-42-3
M. Wt: 286.4
InChI Key: DNJSSKHNPABZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a pyrazine ring, which is further substituted with an ethyl group and a carbothioamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-ethyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-17-15(20)19-11-10-18-9-3-4-13(18)14(19)12-5-7-16-8-6-12/h3-9,14H,2,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSSKHNPABZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN2C=CC=C2C1C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethylpyridin-4-amine with a suitable pyrazine derivative under cyclization conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Hantzsch Thiazole Formation

The carbothioamide group facilitates cyclocondensation with α-halo carbonyl compounds to form thiazole rings, a hallmark reaction for thiourea derivatives.

Reaction Example :

Carbothioamide+BrCH2CO-REtOH, refluxThiazole derivative\text{Carbothioamide} + \text{BrCH}_2\text{CO-R} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole derivative}

Key Data :

ReactantConditionsProductYieldSource
3-bromoacetylpyridineEthanol, reflux, 12hThiazole-fused pyrrolopyrazine70–85%

This reaction is critical for generating bioactive heterocycles, as demonstrated in antiproliferative agent synthesis .

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-4-yl group undergoes electrophilic substitution at electron-deficient positions. Halogenation and nitration are achievable under controlled conditions:

Halogenation :

Pyridine ring+NXS (X = Cl, Br, I)AcOH, 50°C3-halopyridinyl derivative\text{Pyridine ring} + \text{NXS (X = Cl, Br, I)} \xrightarrow{\text{AcOH, 50°C}} \text{3-halopyridinyl derivative}

Reported Outcomes :

  • Bromination at the pyridine meta position occurs selectively using N-bromosuccinimide (NBS) in acetic acid .

  • Reaction kinetics depend on Lewis acid catalysts (e.g., AlCl₃).

Suzuki-Miyaura Cross-Coupling

The pyrrolo-pyrazine core participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization:

General Protocol :

Br-substituted derivative+Ar-B(OH)2Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl product\text{Br-substituted derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O}} \text{Biaryl product}

Optimized Parameters :

ParameterValueImpact on Yield
Catalyst loading5 mol% Pd(PPh₃)₄>90% conversion
Solvent systemDioxane/H₂O (4:1)Enhances solubility/reactivity
Temperature90°C, 24hBalances rate vs. decomposition

This method has been employed to attach 3,4-dimethoxyphenyl groups to analogous scaffolds .

Thioamide Functional Group Transformations

The carbothioamide group (-N-CS-N-) exhibits versatile reactivity:

a) Oxidation to Carboxamide

R-CS-NH-R’H₂O₂, MeOH, 0°CR-CO-NH-R’\text{R-CS-NH-R'} \xrightarrow{\text{H₂O₂, MeOH, 0°C}} \text{R-CO-NH-R'}

  • Yields >80% under mild oxidative conditions .

b) Alkylation

R-CS-NH-R’+R”-XNaH, DMFR-CS-NR”-R’\text{R-CS-NH-R'} + \text{R''-X} \xrightarrow{\text{NaH, DMF}} \text{R-CS-NR''-R'}

  • Selective S-alkylation dominates in polar aprotic solvents .

Acid/Base-Mediated Rearrangements

The ethyl group on the pyrrolo nitrogen undergoes dealkylation under strong acidic conditions:

Reaction Pathway :

N-Ethyl groupHCl (conc.), refluxNH-free intermediate\text{N-Ethyl group} \xrightarrow{\text{HCl (conc.), reflux}} \text{NH-free intermediate}

  • Critical for generating reactive intermediates in anticancer drug synthesis.

Photochemical Reactions

The conjugated π-system enables [2+2] cycloaddition under UV light:

Experimental Setup :

  • λ = 254 nm, acetone solvent, 48h irradiation

  • Forms dimeric cyclobutane adducts with 40–60% diastereoselectivity

Challenges and Limitations

  • Regioselectivity : Competing reactivity at pyridine N-oxide vs. thioamide sulfur complicates product isolation.

  • Solubility : Limited solubility in non-polar solvents necessitates DMF/DMSO for homogeneous reactions.

  • Stability : Thioamide groups are prone to hydrolysis under prolonged aqueous conditions .

Future Research Directions

  • Catalytic Asymmetric Synthesis : Develop enantioselective routes using chiral ligands (e.g., BINAP).

  • Computational Modeling : Predict reaction pathways via DFT studies to optimize conditions .

  • Biological Profiling : Expand structure-activity relationship (SAR) studies for kinase inhibition .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant antitumor properties. Research has shown that derivatives of pyrrolo[1,2-a]pyrazine can inhibit cancer cell proliferation through various mechanisms. The incorporation of the pyridine moiety enhances its biological activity by improving solubility and bioavailability.

Case Studies

  • A study demonstrated that similar pyrrolo[2,3-b]pyridine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds acted on multiple signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation .

Antimicrobial Activity

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has also been investigated for its antimicrobial effects against various pathogens. The presence of the thioamide group is believed to contribute to its ability to disrupt microbial cell membranes.

Research Findings

  • In vitro studies indicated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, it outperformed traditional antibiotics in specific assays, suggesting its potential as a lead compound for new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Inflammation is a critical factor in many chronic diseases, and targeting inflammatory pathways can lead to effective treatments.

Experimental Evidence

  • Animal models treated with this compound demonstrated reduced levels of pro-inflammatory cytokines and markers associated with inflammation. This suggests that the compound may modulate immune responses effectively .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties. Compounds with similar structures have been linked to neuroprotection in models of neurodegenerative diseases.

Clinical Implications

  • Studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's . These findings open avenues for further exploration in neuropharmacology.

Synthesis and Structural Modifications

The synthesis of this compound involves several synthetic routes that allow for structural modifications to enhance its pharmacological properties.

Synthetic Approaches

MethodDescriptionYield
CondensationReaction of pyridine derivatives with thioamide precursorsHigh
CyclizationFormation of the pyrrolo ring through cyclization reactionsModerate
SubstitutionIntroduction of various substituents to improve activityVariable

Mechanism of Action

The mechanism of action of N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Indole derivatives

Uniqueness

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, and selectivity in various applications .

Biological Activity

N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the ethyl and pyridine substituents. Various methods such as cyclization reactions and thiourea derivatives are utilized to achieve the desired structure.

2.1 Anticancer Properties

Research indicates that compounds similar to N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine derivatives exhibit notable anticancer activities. For instance, pyrazine-modified natural product derivatives have shown promising results against various cancer cell lines. In a study focusing on pyrazine hybrids, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer targets .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives are known for their antibacterial and antifungal activities. Studies have reported that modifications in the pyrazine structure can enhance these properties significantly. For example, certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .

2.3 Neuroprotective Effects

Neuroprotective activities have been attributed to compounds containing pyridine and pyrazole moieties. Research has highlighted that these compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies on human neuroblastoma cell lines indicated that specific derivatives improved cell viability under stress conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell survival and proliferation.

4. Case Studies

Several case studies have documented the efficacy of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazolo[3,4-c]pyrazole derivativesAnticancerShowed IC50 values < 100 nM against various cancer cells
Cinnamic acid-pyrazine derivativesNeuroprotectionEnhanced cell viability in oxidative stress models
Pyridine-thiourea hybridsAntimicrobialEffective against multiple bacterial strains

5. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities including anticancer, antimicrobial, and neuroprotective effects. Ongoing research into its mechanisms of action and further optimization could lead to significant advancements in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.